An In-depth Technical Guide on the Synthesis and Characterization of Phenol, 4-[(4-aminophenyl)azo]-3-methyl-
An In-depth Technical Guide on the Synthesis and Characterization of Phenol, 4-[(4-aminophenyl)azo]-3-methyl-
This guide provides a comprehensive overview of the synthesis and characterization of the azo compound, Phenol, 4-[(4-aminophenyl)azo]-3-methyl-. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the methodologies and scientific principles involved in handling this class of compounds.
Introduction and Scientific Context
Phenol, 4-[(4-aminophenyl)azo]-3-methyl-, also known as 4-((4-aminophenyl)diazenyl)-3-methylphenol, is an aromatic azo compound.[1][2] Azo compounds, characterized by the functional group R-N=N-R', are a significant class of chemicals, with azo dyes constituting about half of the dyes used in industrial applications.[3] The core structure of these compounds, featuring an azo bridge between two aromatic rings, is fundamental to their vibrant color and diverse applications. The specific substituents on the aromatic rings dictate the compound's color, solubility, and binding affinity to various substrates.[3]
The synthesis of this particular molecule involves a classic azo coupling reaction, a cornerstone of organic synthesis for creating carbon-nitrogen bonds.[4] This reaction's versatility allows for the generation of a wide array of azo compounds with tailored properties for use in dyes, sensors, and potentially as pharmaceutical scaffolds.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H13N3O | PubChem[1] |
| Molecular Weight | 227.26 g/mol | PubChem[1] |
| IUPAC Name | 4-[(4-aminophenyl)diazenyl]-3-methylphenol | PubChem[1] |
| CAS Number | 63216-98-8 | PubChem[1] |
Synthesis Methodology: The Azo Coupling Reaction
The synthesis of Phenol, 4-[(4-aminophenyl)azo]-3-methyl- is achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic substrate.
Underlying Chemical Principles
Diazotization: The process begins with the conversion of a primary aromatic amine, in this case, p-phenylenediamine (1,4-diaminobenzene), into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures.[5]
Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols or anilines. In this synthesis, the coupling partner is m-cresol (3-methylphenol). The hydroxyl group of the phenol activates the aromatic ring, directing the electrophilic substitution to the para position relative to the hydroxyl group. The reaction is pH-dependent and is typically carried out in a mildly acidic or neutral solution to ensure the phenol is in its more reactive phenoxide form without deactivating the diazonium salt.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Phenol, 4-[(4-aminophenyl)azo]-3-methyl-.
Detailed Synthesis Protocol
Materials:
-
p-Phenylenediamine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
m-Cresol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of p-Phenylenediamine
-
In a 250 mL beaker, dissolve a specific molar equivalent of p-phenylenediamine in a solution of concentrated HCl and water. Stir until fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.
Part B: Azo Coupling with m-Cresol
-
In another 250 mL beaker, dissolve a molar equivalent of m-cresol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the m-cresol solution with constant stirring. A colored precipitate should form immediately.[3]
-
Continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the reaction. The pH of the system should be maintained between 4 and 6 during the coupling reaction.[7]
Part C: Isolation and Purification
-
Filter the resulting precipitate using suction filtration.
-
Wash the solid product with a small amount of cold distilled water to remove any unreacted starting materials and salts.[3]
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified Phenol, 4-[(4-aminophenyl)azo]-3-methyl-.
-
Dry the purified product in a desiccator.
Characterization Techniques
A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of the synthesized compound.
Spectroscopic Analysis
3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | 3200-3600 (broad) |
| N-H (Amine) | 3300-3500 |
| C-H (Aromatic) | 3000-3100 |
| N=N (Azo) | 1400-1600 (often weak) |
| C=C (Aromatic) | 1450-1600 |
| C-N | 1250-1350 |
| C-O (Phenolic) | 1150-1250 |
The presence of a broad O-H stretch and distinct N-H stretches would be indicative of the phenol and primary amine groups, respectively.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methyl group protons, the phenolic hydroxyl proton, and the amine protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbon, and the carbons bonded to the oxygen and nitrogen atoms.
3.1.3. UV-Visible (UV-Vis) Spectroscopy
Azo compounds are known for their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The UV-Vis spectrum of Phenol, 4-[(4-aminophenyl)azo]-3-methyl- would exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and azo chromophores. The position of the maximum absorption wavelength (λmax) is influenced by the solvent polarity.
Chromatographic Analysis
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. By spotting the reaction mixture and the purified product on a TLC plate and eluting with an appropriate solvent system, the presence of starting materials or byproducts can be detected.
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) can be used to separate the target compound from any impurities. The purity is determined by the relative area of the peak corresponding to the product.
Characterization Workflow Diagram
Caption: Workflow for the characterization of Phenol, 4-[(4-aminophenyl)azo]-3-methyl-.
Potential Applications and Safety Considerations
Azo compounds are widely used as dyes and pigments in various industries.[8] Some azo compounds also exhibit interesting biological activities and have been investigated for their potential as antibacterial agents.[9] The specific applications of Phenol, 4-[(4-aminophenyl)azo]-3-methyl- would depend on further studies into its properties.
Safety Precautions:
-
Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of Phenol, 4-[(4-aminophenyl)azo]-3-methyl- via a classical azo coupling reaction is a robust and well-established procedure. A thorough characterization using a combination of spectroscopic and chromatographic techniques is crucial to confirm the identity and purity of the final product. This guide provides a foundational framework for researchers to successfully synthesize and characterize this and similar azo compounds, paving the way for further investigation into their potential applications.
References
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PubChem. Phenol, 4-(2-(4-aminophenyl)diazenyl)-3-methyl-. (URL: [Link])
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The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol - ResearchGate. (URL: [Link])
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Cas 43151-99-1,(E)-4-((4-aminophenyl)diazenyl) - LookChem. (URL: [Link])
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Comparative study of 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide - DFT method | European Journal of Chemistry. (URL: [Link])
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Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC. (URL: [Link])
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (URL: [Link])
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. (URL: [Link])
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Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl ... - PMC. (URL: [Link])
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4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection - ResearchGate. (URL: [Link])
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Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation - MDPI. (URL: [Link])
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